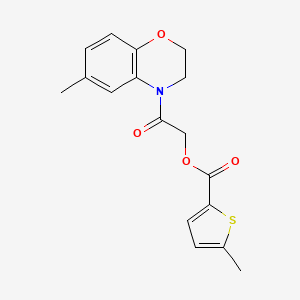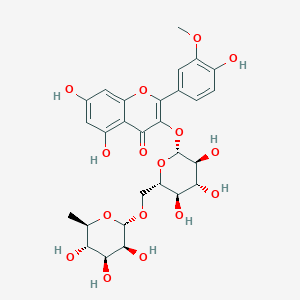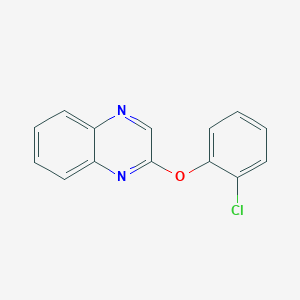![molecular formula C24H24N4O5S B2358624 3-(4-Ethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine CAS No. 1114915-09-1](/img/structure/B2358624.png)
3-(4-Ethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-Ethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine” is a complex organic molecule. It contains several functional groups including an ethoxy group, a trimethoxyphenyl group, an oxadiazole ring, and a pyridazine ring. These functional groups could potentially give this compound a variety of interesting chemical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used. Unfortunately, without more information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound is quite complex. The presence of multiple aromatic rings (phenyl, oxadiazole, and pyridazine) suggests that it might have significant resonance stability. The ethoxy and trimethoxy groups could potentially participate in hydrogen bonding or other intermolecular interactions.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the ether groups could potentially be cleaved under acidic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of multiple ether groups could make it relatively polar, which might affect its solubility in different solvents.Scientific Research Applications
Heterocyclic Compound Synthesis
- Synthesis of various heterocyclic derivatives, including pyridazines, oxadiazoles, and others, has been explored, demonstrating the versatility of related compounds in chemical synthesis and potential pharmaceutical applications. These derivatives are often synthesized for their potential medicinal properties (Zohdi, Osman, & Abdelhamid, 1997).
Antimicrobial and Antibacterial Activities
- Some of these synthesized compounds have been screened for antimicrobial activities. For instance, new 1,2,4-triazoles and their derivatives have been evaluated for their antimicrobial effectiveness (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
- Novel thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material have been synthesized and evaluated for antibacterial activities (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
Pharmacological Screening
- In vitro pharmacological screening of related derivatives has been conducted, focusing on potential applications in medicinal chemistry (Dey, Alam, Kemisetti, Yakin, & Islam, 2022).
Antioxidant and Herbicidal Activities
- Some derivatives have been analyzed for antioxidant and antibacterial activities, indicating their potential in pharmaceutical applications (Anusevičius, Slaninaitė, Jonuškienė, Sapijanskaitė, Vaickelionienė, & Mickevičius, 2015).
- Evaluation of novel pyridazine derivatives for herbicidal activities has been conducted, highlighting their potential use in agriculture (Xu, Zhu, Zou, Liu, Wang, Hu, & Yang, 2012).
Safety And Hazards
Without specific data, it’s difficult to assess the potential safety hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Future research on this compound could involve studying its synthesis, reactivity, and potential applications. If it’s intended to be a drug, it would be important to study its pharmacological properties, including its efficacy, toxicity, and pharmacokinetics.
Please note that these are general insights and may not apply exactly to the specific compound you’re asking about. For more detailed and accurate information, further research and analysis would be needed.
properties
IUPAC Name |
5-[[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c1-5-32-17-8-6-15(7-9-17)18-10-11-22(27-26-18)34-14-21-25-24(28-33-21)16-12-19(29-2)23(31-4)20(13-16)30-3/h6-13H,5,14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYVFBBJNKSNNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-dimethylphenyl)-8-ethyl-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2358543.png)
![1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B2358544.png)
![N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]benzamide](/img/structure/B2358545.png)

![1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358550.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-3-pyridinyl)-4-fluorobenzenecarboxamide](/img/structure/B2358554.png)
![tert-butyl N-[(4-amino-2-methoxyphenyl)methyl]carbamate](/img/structure/B2358556.png)



![N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide](/img/structure/B2358561.png)
![N-(2-butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2358562.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2358564.png)